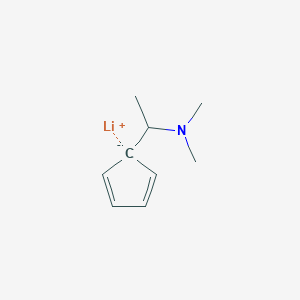
lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine is a compound that combines the properties of lithium with a cyclopentadienyl group and a dimethylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine typically involves the reaction of cyclopenta-2,4-dien-1-yl lithium with N,N-dimethylethanamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the lithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where the lithium atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction could produce cyclopentadiene derivatives.
Scientific Research Applications
Lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving lithium’s biological effects and its interaction with biological molecules.
Medicine: Research into the potential therapeutic applications of lithium compounds includes their use in treating mood disorders and other neurological conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium ions can modulate the activity of enzymes, ion channels, and neurotransmitter systems. The cyclopentadienyl group may also participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with a trimethylsilane group instead of the dimethylethanamine moiety.
Cyclopentadienyllithium: Lacks the dimethylethanamine group, making it less complex.
1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate: Contains an acetate group instead of the dimethylethanamine moiety.
Uniqueness
Lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine is unique due to the combination of lithium, cyclopentadienyl, and dimethylethanamine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
190380-04-2 |
|---|---|
Molecular Formula |
C9H14LiN |
Molecular Weight |
143.2 g/mol |
IUPAC Name |
lithium;1-cyclopenta-2,4-dien-1-yl-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H14N.Li/c1-8(10(2)3)9-6-4-5-7-9;/h4-8H,1-3H3;/q-1;+1 |
InChI Key |
NOZRVWZHTYMHTO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC([C-]1C=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


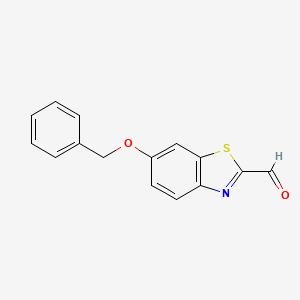

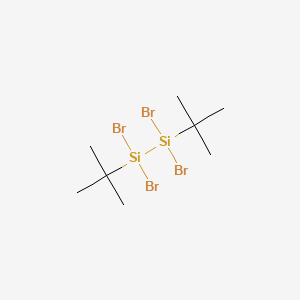
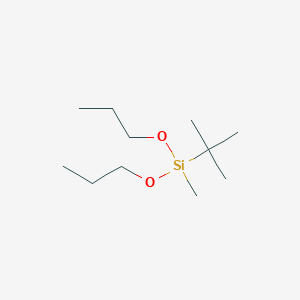
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)
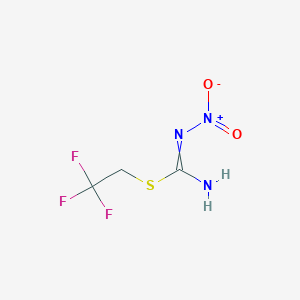
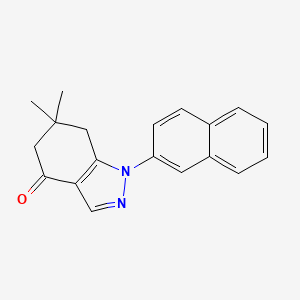
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)

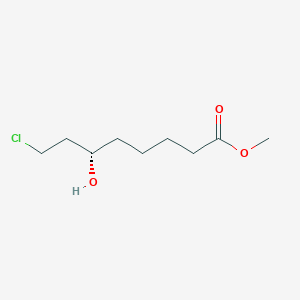
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)
![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)
![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
